molecular formula C22H18FN3O2 B10936751 N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10936751
M. Wt: 375.4 g/mol
InChI Key: OLESZCALEUDNHQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the oxazolo[5,4-b]pyridine core and subsequent functionalization. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo[5,4-b]pyridine derivatives with different substituents on the phenyl and pyridine rings. These compounds may have similar core structures but differ in their functional groups and overall properties .

Uniqueness

N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18FN3O2/c1-12-8-13(2)10-17(9-12)24-21(27)18-11-19(15-4-6-16(23)7-5-15)25-22-20(18)14(3)26-28-22/h4-11H,1-3H3,(H,24,27)

InChI Key

OLESZCALEUDNHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F)C

Origin of Product

United States

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